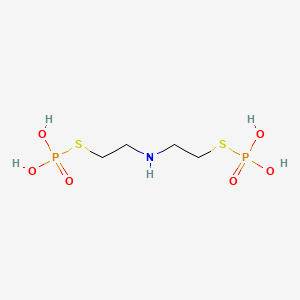
2,2'-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate is a chemical compound with the molecular formula C4H13NO6P2S2·4H2O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate typically involves the reaction of ethanethiol with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate involves large-scale reactions using high-purity reagents. The process includes the neutralization of ethanethiol with phosphoric acid, followed by crystallization and drying to obtain the tetrahydrate form. The industrial production methods are designed to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidation products.
Reduction: It can be reduced to form thiols and other reduced species.
Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a reducing agent in protein chemistry.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate involves its ability to interact with various molecular targets. The compound can act as a reducing agent, facilitating the reduction of disulfide bonds in proteins and other biomolecules. It can also participate in phosphorylation reactions, transferring phosphate groups to target molecules.
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A related compound with similar thiol functionality.
Phosphoric acid: Shares the phosphate group but lacks the thiol and amine functionalities.
2,2’-Iminobisethanethiol: Similar structure but without the phosphate groups.
Uniqueness
2,2’-Iminobisethanethiol bis(dihydrogen phosphate) tetrahydrate is unique due to its combination of thiol, amine, and phosphate functionalities. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
122413-80-3 |
|---|---|
Molecular Formula |
C4H13NO6P2S2 |
Molecular Weight |
297.2 g/mol |
IUPAC Name |
2-(2-phosphonosulfanylethylamino)ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C4H13NO6P2S2/c6-12(7,8)14-3-1-5-2-4-15-13(9,10)11/h5H,1-4H2,(H2,6,7,8)(H2,9,10,11) |
InChI Key |
BSYDSZJNEYXRQH-UHFFFAOYSA-N |
Canonical SMILES |
C(CSP(=O)(O)O)NCCSP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















